6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane
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Overview
Description
6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.5]octane core with a 3-bromobenzoyl group and two fluorine atoms attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the 3-Bromobenzoyl Group: The 3-bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction.
Incorporation of Fluorine Atoms: The fluorine atoms can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes by interacting with their active sites, leading to changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: These compounds contain a spirocyclic structure similar to 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane and are used in medicinal chemistry for their unique biological activities.
Spiro-Flavonoids: These natural compounds have a spirocyclic core and exhibit various biological activities, including anti-inflammatory and anticancer properties.
Spiro Cyclopropanes: These compounds contain a spirocyclic cyclopropane ring and are used in synthetic chemistry for their reactivity and versatility.
Uniqueness
This compound is unique due to the presence of the 3-bromobenzoyl group and the two fluorine atoms, which impart distinct chemical and physical properties. These features make it valuable for specific applications in research and industry, where its unique reactivity and binding properties can be leveraged .
Properties
IUPAC Name |
(3-bromophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF2NO/c15-11-3-1-2-10(8-11)12(19)18-6-4-13(5-7-18)9-14(13,16)17/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQOFZZMJONDIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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